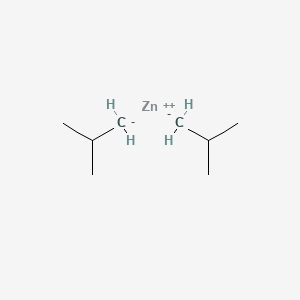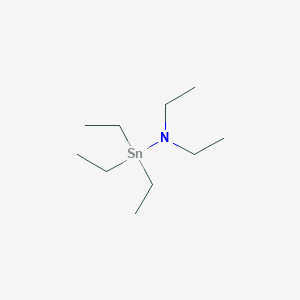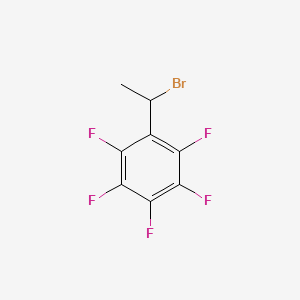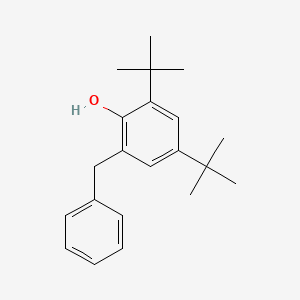
zinc;2-methanidylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;2-methanidylpropane is a chemical compound that features zinc coordinated with a 2-methanidylpropane ligand
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc;2-methanidylpropane typically involves the reaction of zinc salts with 2-methanidylpropane under controlled conditions. Commonly used zinc salts include zinc chloride, zinc nitrate, and zinc acetate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar zinc salts and 2-methanidylpropane. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired compound.
化学反应分析
Types of Reactions: Zinc;2-methanidylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different zinc-containing species.
Substitution: The 2-methanidylpropane ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other organic ligands and solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zinc oxide, while substitution reactions can produce a variety of zinc-ligand complexes.
科学研究应用
Zinc;2-methanidylpropane has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for other zinc-containing compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme function and metal ion transport.
Medicine: Research is ongoing into its potential therapeutic applications, such as antimicrobial and anticancer properties.
Industry: It is used in the production of advanced materials, including nanomaterials and coatings.
作用机制
The mechanism of action of zinc;2-methanidylpropane involves its interaction with molecular targets such as enzymes and cellular receptors. The zinc ion plays a crucial role in stabilizing the structure of proteins and facilitating catalytic reactions. The 2-methanidylpropane ligand can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
相似化合物的比较
Zinc oxide (ZnO): A widely used compound with applications in materials science and medicine.
Zinc chloride (ZnCl2): Commonly used in organic synthesis and industrial processes.
Zinc nitrate (Zn(NO3)2): Used in various chemical reactions and as a precursor for other zinc compounds.
Uniqueness: Zinc;2-methanidylpropane is unique due to its specific ligand coordination, which imparts distinct chemical properties and reactivity compared to other zinc compounds
属性
CAS 编号 |
1854-19-9 |
|---|---|
分子式 |
C8H18Zn |
分子量 |
179.6 g/mol |
IUPAC 名称 |
zinc;2-methanidylpropane |
InChI |
InChI=1S/2C4H9.Zn/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
InChI 键 |
ABIAVOPWHAWUGT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[CH2-].CC(C)[CH2-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)


![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)



![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)



![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)

